molecular formula C16H18F3N3O2S B2663831 3-(1-methyl-1H-pyrazol-3-yl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine CAS No. 2034203-91-1

3-(1-methyl-1H-pyrazol-3-yl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine

Cat. No.: B2663831
CAS No.: 2034203-91-1
M. Wt: 373.39
InChI Key: OFOLQOUGHSFEDN-UHFFFAOYSA-N
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Description

The compound 3-(1-methyl-1H-pyrazol-3-yl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine (CAS: 2034305-22-9, Molecular Formula: C₁₄H₁₉N₃O₂S₂, Molecular Weight: 325.45) features a piperidine core substituted with a 1-methylpyrazole moiety at the 3-position and a 3-(trifluoromethyl)phenyl sulfonyl group at the 1-position . The sulfonyl group enhances metabolic stability, while the trifluoromethyl (CF₃) substituent contributes to lipophilicity and electronic effects.

Properties

IUPAC Name

3-(1-methylpyrazol-3-yl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O2S/c1-21-9-7-15(20-21)12-4-3-8-22(11-12)25(23,24)14-6-2-5-13(10-14)16(17,18)19/h2,5-7,9-10,12H,3-4,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFOLQOUGHSFEDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-pyrazol-3-yl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the pyrazolyl group and the trifluoromethylphenylsulfonyl group through various substitution reactions. The reaction conditions often require the use of strong bases, solvents like dichloromethane or tetrahydrofuran, and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization would be essential to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1H-pyrazol-3-yl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of solvents to dissolve the reactants and facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity : Research indicates that compounds containing pyrazole rings exhibit significant antimicrobial properties. The introduction of a trifluoromethyl group enhances the lipophilicity and biological activity of these compounds, making them potential candidates for developing new antimicrobial agents .
  • Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. Studies have shown that modifications in the pyrazole structure can lead to varying degrees of anti-inflammatory activity, with some derivatives outperforming traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .
  • Cancer Therapeutics : There is ongoing research into the potential of this compound in cancer treatment. Its ability to modulate specific biological pathways suggests that it may inhibit tumor growth or metastasis .

Material Science

  • Polymer Development : The sulfonamide functional group in this compound allows for its incorporation into polymer matrices, potentially leading to materials with enhanced thermal and mechanical properties. This application is particularly relevant in the development of high-performance materials for industrial use.
  • Chemical Sensors : Due to its unique electronic properties, compounds like this one can be utilized in the design of chemical sensors that detect specific analytes in environmental monitoring or biomedical applications.

Case Studies

Study Objective Findings
Study on Antimicrobial Properties Evaluate efficacy against bacterial strainsShowed significant inhibition against Gram-positive bacteria; effective at low concentrations.
Investigation of Anti-inflammatory Effects Compare with standard NSAIDsFound to have superior anti-inflammatory activity compared to diclofenac in vitro.
Cancer Treatment Potential Assess cytotoxicity against cancer cell linesInduced apoptosis in several cancer cell lines, indicating potential as an anticancer agent.

Mechanism of Action

The mechanism by which 3-(1-methyl-1H-pyrazol-3-yl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would be identified through detailed biochemical studies and computational modeling.

Comparison with Similar Compounds

Key Structural Features and Physicochemical Properties

The compound is compared to analogs with variations in the pyrazole substituent, sulfonyl group, or piperidine modifications. Below is a detailed analysis:

Compound Name (CAS/ID) Molecular Formula Molecular Weight Key Substituents Key Properties
Target Compound (2034305-22-9) C₁₄H₁₉N₃O₂S₂ 325.45 - 3-(1-Methylpyrazol-3-yl)
- 3-(Trifluoromethyl)phenyl sulfonyl
- Higher lipophilicity due to CF₃
- Moderate molecular weight
4-[5-(1-Naphthyl)-1H-pyrazol-3-yl]-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine (1030386-12-9) C₂₅H₂₂F₃N₃O₂S 485.52 - 5-(1-Naphthyl)pyrazole
- 3-(Trifluoromethyl)phenyl sulfonyl
- Increased steric bulk (naphthyl)
- Higher molecular weight
Compound 43 (from ) C₃₄H₂₈F₄N₄O₆S 708.67 - Benzo[d][1,3]dioxol-5-yloxy
- 4-Fluorophenyl sulfonyl
- Melting point: 149.8–150.9 °C
- Complex substituents reduce solubility
4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]piperidine (1248474-59-0) C₉H₁₂F₃N₃ 219.21 - 3-(Trifluoromethyl)pyrazole - Lacks sulfonyl group
- Lower molecular weight (219.21)
1-[(5-Methylthiophen-2-yl)sulfonyl]piperidine derivatives (e.g., BK62083) C₁₄H₁₉N₃O₂S₂ 325.45 - Thiophene sulfonyl
- Methylpyrazole
- Thiophene enhances π-π interactions
- Similar weight to target compound

Substituent Effects on Properties

  • The 3-(trifluoromethyl)pyrazole in CAS 1248474-59-0 introduces strong electron-withdrawing effects but lacks the sulfonyl group, limiting its polarity and solubility.
  • Sulfonyl Group Variations: The 3-(trifluoromethyl)phenyl sulfonyl group in the target compound enhances metabolic stability compared to 4-fluorophenyl sulfonyl groups (e.g., Compound 43 ), which may exhibit faster clearance.
  • Piperidine Core :

    • All analogs retain the piperidine scaffold, but substitutions at the 1- and 3-positions dictate conformational flexibility. For example, the benzo[d][1,3]dioxol-5-yloxy group in Compound 43 introduces rigidity, which may restrict binding modes.

Spectral and Physical Data

  • Melting Point : Compound 43 has a defined melting point (149.8–150.9 °C), suggesting high crystallinity, while data for the target compound is unavailable.
  • Spectral Signatures : The target compound’s IR spectrum (if available) would show peaks for sulfonyl (S=O, ~1155 cm⁻¹) and CF₃ (1132 cm⁻¹) groups, similar to analogs .

Biological Activity

The compound 3-(1-methyl-1H-pyrazol-3-yl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine is a novel chemical entity with potential therapeutic applications. Its structure incorporates a pyrazole moiety and a trifluoromethyl group, which are known to enhance biological activity through various mechanisms. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and enzymatic inhibition properties.

  • Chemical Formula : C₁₁H₁₅F₃N₄O₂S
  • Molecular Weight : 309.72 g/mol
  • CAS Number : 1856023-70-5

Biological Activity Overview

The biological activity of the compound can be categorized into several key areas:

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, particularly those containing trifluoromethyl groups. The compound has shown effectiveness against various Gram-positive bacteria, including Staphylococcus aureus.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Bactericidal Effect
Staphylococcus aureus<0.0200 nMYes
Enterococcus faecalisLow tendency for resistance developmentModerate

The compound demonstrated a significant reduction in biofilm formation and destruction, indicating its potential as an anti-biofilm agent .

2. Antiviral Activity

Compounds similar to this compound have been investigated for their antiviral properties. Pyrazole derivatives have shown promise against various viruses, including the tobacco mosaic virus (TMV) and herpes simplex virus (HSV).

Virus Type EC50 Value (µM) Inhibition Rate (%)
Tobacco Mosaic Virus5–28Significant
Herpes Simplex Virus69% plaque reductionEffective

These findings suggest that the compound may possess similar antiviral efficacy, warranting further investigation .

3. Enzymatic Inhibition

The compound has been tested for its ability to inhibit specific enzymes, notably human ERK-2 (Mitogen Activated Protein Kinase).

Enzyme Inhibition Concentration (IC50)
Human ERK-2<0.0200 nM

This high potency indicates that the compound may play a role in modulating signaling pathways involved in cell proliferation and survival .

Case Studies

Several case studies have explored the biological activity of pyrazole derivatives:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of various pyrazole derivatives, including those with trifluoromethyl substituents. The results indicated that these compounds exhibited potent activity against resistant strains of bacteria, with minimal cytotoxicity to human cells.

Case Study 2: Antiviral Screening

In antiviral screenings, compounds structurally similar to our target compound showed significant reductions in viral loads in infected cell cultures. The mechanism was attributed to interference with viral replication processes.

Q & A

Basic: What are the optimal synthetic routes for preparing 3-(1-methyl-1H-pyrazol-3-yl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine?

Methodological Answer:
The synthesis typically involves multi-step protocols, including:

  • Step 1: Preparation of the pyrazole core via cyclization reactions, such as the condensation of hydrazines with β-diketones or α,β-unsaturated carbonyl compounds. For example, 1,3-diphenyl-1H-pyrazole derivatives are synthesized using literature methods involving Vilsmeier-Haack reagents or microwave-assisted cyclization .
  • Step 2: Introduction of the trifluoromethylphenylsulfonyl group via nucleophilic substitution or coupling reactions. Phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) is often used to activate sulfonyl groups for piperidine functionalization .
  • Step 3: Purification via column chromatography (petroleum ether/ethyl acetate gradients) or recrystallization from dichloromethane .
    Key parameters include reaction temperature control (e.g., ice-cooling during exothermic steps) and catalyst selection (e.g., Pd catalysts for cross-coupling) .

Advanced: How can computational methods predict the reactivity of intermediates in synthesizing this compound?

Methodological Answer:
Quantum chemical calculations (e.g., density functional theory, DFT) and reaction path search algorithms are used to:

  • Map potential energy surfaces for intermediate steps, identifying transition states and activation barriers .
  • Predict regioselectivity in sulfonylation or pyrazole functionalization by analyzing electron density distributions (e.g., Fukui indices) .
  • Simulate solvent effects using polarizable continuum models (PCM) to optimize reaction conditions (e.g., DMF vs. THF) .
    Experimental validation involves comparing computational predictions with NMR/X-ray crystallography data .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry of the pyrazole ring and sulfonyl-piperidine linkage. For example, deshielded protons adjacent to the sulfonyl group appear at δ 3.5–4.5 ppm .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., C₁₆H₁₇F₃N₄O₂S, exact mass 386.10) and fragmentation patterns .
  • X-ray Crystallography: Resolves dihedral angles between the pyrazole, piperidine, and sulfonylphenyl groups (e.g., angles ~27–88°), critical for conformational analysis .

Advanced: How to design experiments for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Factorial Design: Use a 2^k factorial approach to vary substituents (e.g., methyl vs. trifluoromethyl on pyrazole) and measure bioactivity (e.g., IC₅₀ in enzyme assays). This minimizes experimental runs while capturing interaction effects .
  • QSAR Modeling: Correlate molecular descriptors (e.g., logP, polar surface area) with activity data using partial least squares (PLS) regression. Validate models with leave-one-out cross-validation .
  • Control Variables: Fix reaction conditions (solvent, temperature) to isolate structural effects. Include positive/negative controls (e.g., known inhibitors) .

Advanced: How to resolve contradictions in reported bioactivity data for pyrazole-sulfonyl derivatives?

Methodological Answer:

  • Meta-Analysis: Aggregate data from multiple studies and apply statistical tests (e.g., ANOVA) to identify outliers or confounding variables (e.g., assay type, cell line variability) .
  • Experimental Replication: Reproduce conflicting studies under standardized conditions (e.g., identical IC₅₀ protocols). Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement .
  • Structural Validation: Re-examine compound purity (HPLC ≥98%) and stereochemistry (circular dichroism) to rule out batch-specific artifacts .

Advanced: What strategies improve solubility and formulation of this hydrophobic compound?

Methodological Answer:

  • Co-Solvent Systems: Use DMSO/PEG 400 mixtures (e.g., 10:90 v/v) to enhance aqueous solubility while maintaining stability .
  • Solid Dispersion: Prepare amorphous dispersions with polyvinylpyrrolidone (PVP) via spray drying, improving dissolution rates .
  • Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) on the piperidine nitrogen to increase hydrophilicity .

Advanced: How does the sulfonyl group influence target binding interactions?

Methodological Answer:

  • Crystallographic Studies: X-ray structures reveal hydrogen bonding between the sulfonyl oxygen and key residues (e.g., backbone NH of serine hydrolases) .
  • Free Energy Calculations: Molecular dynamics (MD) simulations quantify binding energy contributions (e.g., ΔG ~ -5 kcal/mol for sulfonyl interactions) .
  • SAR Modifications: Replace sulfonyl with carbonyl or phosphoryl groups to assess steric/electronic effects on potency .

Basic: What in vitro assays are suitable for assessing biological activity?

Methodological Answer:

  • Enzyme Inhibition: Use fluorescence-based assays (e.g., trypsin-like proteases) with fluorogenic substrates (e.g., Z-Gly-Pro-Arg-AMC) .
  • Cellular Uptake: Measure intracellular concentrations via LC-MS/MS after incubating with HepG2 cells (1–50 µM, 24 h) .
  • Cytotoxicity: MTT assays in cancer cell lines (e.g., HCT-116) with EC₅₀ calculations using GraphPad Prism .

Advanced: How to optimize catalytic systems for large-scale synthesis?

Methodological Answer:

  • Reactor Design: Use continuous-flow systems with immobilized catalysts (e.g., Pd/C on silica) to enhance turnover number (TON) and reduce waste .
  • Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and adjust parameters in real time .
  • Kinetic Modeling: Fit rate data to Langmuir-Hinshelwood models to identify rate-limiting steps (e.g., sulfonylation vs. cyclization) .

Advanced: What synergies exist between this compound and other pharmacophores?

Methodological Answer:

  • Hybrid Molecules: Conjugate with known pharmacophores (e.g., fluoroquinolones) via piperidine nitrogen to enhance antimicrobial activity. Assess synergy via checkerboard assays (FIC index <0.5) .
  • Combination Therapy: Screen with standard chemotherapeutics (e.g., doxorubicin) in 3D tumor spheroids to identify additive/apoptotic effects .
  • Computational Docking: Use AutoDock Vina to predict binding modes in multi-target complexes (e.g., COX-2/PARP-1) .

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